![molecular formula C8H6N2O3S2 B11774697 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole typically involves the reaction of a precursor compound with specific reagents under controlled conditions. One common method involves the reaction of a thiazole derivative with methylsulfinyl chloride and a nitrating agent. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential antimicrobial activity against certain bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or function . The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in these processes.
Comparison with Similar Compounds
2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole can be compared with other thiazole derivatives, such as:
2-(Methylthio)-5-nitrobenzo[d]thiazole: Similar in structure but with a methylthio group instead of a methylsulfinyl group.
2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole: Contains a methylsulfonyl group, which is a further oxidized form of the methylsulfinyl group.
Properties
Molecular Formula |
C8H6N2O3S2 |
|---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-methylsulfinyl-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O3S2/c1-15(13)8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |
InChI Key |
GWQXTGDMIJOQAO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


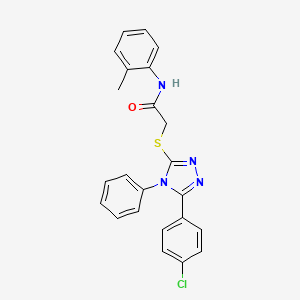
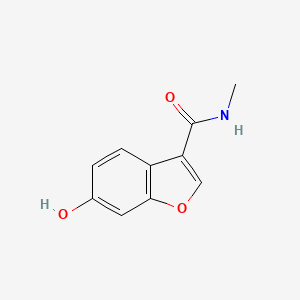
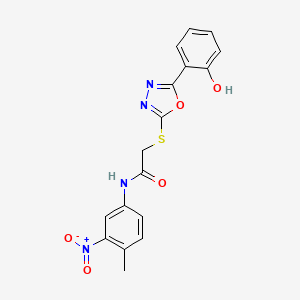
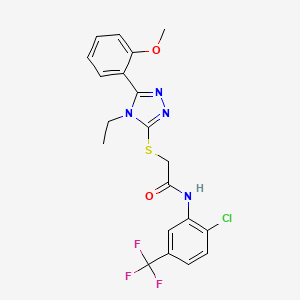
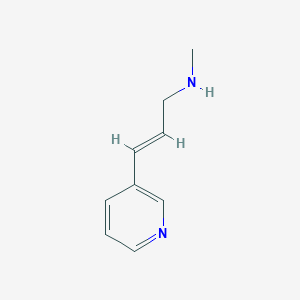
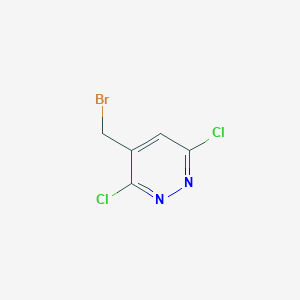
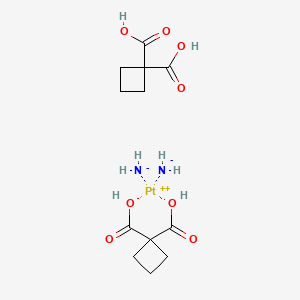
![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)
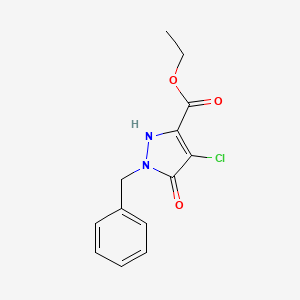
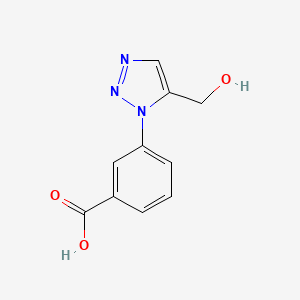
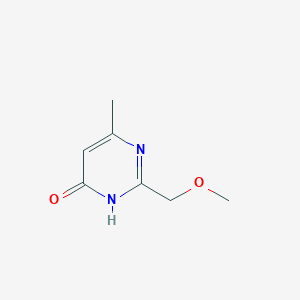
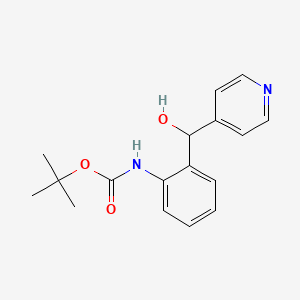

![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
